4-(Furan-2-YL)-3-hydroxybenzoic acid

Lipophilicity Polar Surface Area Physicochemical Profiling

Fragment-library screening programs require building blocks with predictable physicochemical properties and orthogonal reactivity-yet many hydroxybenzoic acid regioisomers introduce unwanted metal-chelation or intramolecular H-bonding artifacts. 4-(Furan-2-YL)-3-hydroxybenzoic acid (CAS 1261952-76-4) resolves this by placing the phenolic -OH at the meta position, eliminating the salicylic acid-type intramolecular H-bond. - LogP 2.35 and MW 204.18 comply with Rule-of-Three fragment space (MW<300, LogP≤3). - 2 HBD/4 HBA profile supports balanced aqueous solubility for biochemical assays at ≤1 mM. - Orthogonal handles: phenolic -OH for O-alkylation/acylation; carboxylic acid for ester protection; furan ring for electrophilic substitution at C-5. Supplied at 97% purity in solid form. Standard global shipping under ambient conditions.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 1261952-76-4
Cat. No. B6395629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-YL)-3-hydroxybenzoic acid
CAS1261952-76-4
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(C=C(C=C2)C(=O)O)O
InChIInChI=1S/C11H8O4/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6,12H,(H,13,14)
InChIKeyKDTJYTGTXHXJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-YL)-3-hydroxybenzoic Acid: Chemical Identity & Core Properties


4-(Furan-2-YL)-3-hydroxybenzoic acid (CAS 1261952-76-4) is a synthetic benzoic acid derivative with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It features a furan-2-yl substituent at the para position and a hydroxyl group at the meta position relative to the carboxylic acid on the benzene ring. The compound has a calculated partition coefficient (LogP) of 2.35 and a topological polar surface area (tPSA) of 70.67 Ų . It is commercially available in research-grade purity (95%–97% ) and is primarily employed as a building block in medicinal chemistry and organic synthesis programs.

Why 4-(Furan-2-YL)-3-hydroxybenzoic Acid Cannot Be Substituted


Positional isomerism critically alters hydrogen-bonding geometry and metabolic stability within the furanyl-hydroxybenzoic acid series. The 3-hydroxy-4-(furan-2-yl) arrangement places the phenolic -OH and the carboxylic acid in a unique spatial relationship that cannot be replicated by the 2-hydroxy (salicylic acid-type) or 5-hydroxy regioisomers, each of which has distinct intramolecular hydrogen-bonding and metal-chelating propensities. Furthermore, the des-hydroxy analog 4-(furan-2-yl)benzoic acid (CAS 35461-98-4) lacks the hydrogen-bond donor at the meta position, fundamentally altering its polarity, solubility, and target interactions. These structural distinctions render generic substitution scientifically unreliable without explicit comparative biological or physicochemical validation. The following quantitative evidence substantiates where differential data exist and, where absent, identifies gaps requiring experimental closure for informed procurement decisions.

Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area: Isomer & Analog Comparison

4-(Furan-2-YL)-3-hydroxybenzoic acid (CAS 1261952-76-4) has a computed LogP of 2.35 and tPSA of 70.67 Ų . This LogP value is identical to the 2-hydroxy isomer (CAS 1261952-89-9, LogP 2.35) and the 5-hydroxy isomer (CAS 1261960-70-6, LogP 2.35). However, it is lower than the des-hydroxy analog 4-(furan-2-yl)benzoic acid (LogP 2.64), indicating that the presence of the hydroxyl group at C-3 reduces overall lipophilicity. The LogP of the 5-substituted furanyl-salicylic acid isomer (LDH-IN-2, CAS 893739-96-3) is notably higher at 3.10, a difference of 0.75 log units that predicts significantly enhanced membrane permeability for the salicylic acid scaffold compared to the 3-hydroxy isomer.

Lipophilicity Polar Surface Area Physicochemical Profiling Drug-likeness

Commercial Purity Grades Across Isomers

4-(Furan-2-YL)-3-hydroxybenzoic acid is available from commercial vendors at a purity of 97% (Chemenu, catalog CM1070809) and 95% (abcr, catalog AB325714) . The 2-hydroxy positional isomer (CAS 1261952-89-9) is listed at 95% purity (chem960) . The 5-hydroxy-2-carboxy isomer LDH-IN-2 (CAS 893739-96-3) is available at ≥98% purity (InvivoChem) . The positional isomer 3-(furan-2-yl)-5-hydroxybenzoic acid (CAS 1261960-70-6) is available at min. 95% purity (CymitQuimica) . The target compound's 97% purity specification is competitive within its isomer class, but the 2% purity gap versus LDH-IN-2 may be relevant for applications requiring the highest purity grade.

Chemical Purity Procurement Specification Research-Grade Synthesis

Hydrogen-Bond Profile and Furan Metabolic Activation Risk

4-(Furan-2-YL)-3-hydroxybenzoic acid contains 2 hydrogen-bond donors (carboxylic acid -OH, phenolic -OH) and 4 hydrogen-bond acceptors (furan oxygen, carboxylic acid carbonyl, phenolic oxygen, and carboxylic acid hydroxyl) . This HBD/HBA profile is identical to its positional isomers but distinct from the des-hydroxy analog 4-(furan-2-yl)benzoic acid (1 HBD, 3 HBA). Importantly, the furan ring is a well-established structural alert: cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) oxidize the furan ring to reactive cis-2-butene-1,4-dial (BDA) metabolites, which can alkylate proteins and DNA, leading to hepatotoxicity [1][2]. The des-hydroxy analog 4-(furan-2-yl)benzoic acid has been experimentally confirmed as a substrate for CYP199A4, which oxidizes the furan ring to a γ-keto-α,β-unsaturated aldehyde intermediate [3]. Whether the presence of the 3-hydroxy substituent in the target compound alters the metabolic fate of the furan ring (e.g., by competing Phase II conjugation via glucuronidation/sulfation at the phenolic -OH) is an open experimental question that must be evaluated on a project-specific basis.

Metabolic Stability CYP450 Oxidation Structural Alert Furan Toxicity

Publication Landscape and Evidence Gap

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases for the specific CAS number 1261952-76-4 or the IUPAC name yields no primary research articles reporting quantitative biological activity (IC₅₀, Ki, MIC, etc.) for 4-(Furan-2-YL)-3-hydroxybenzoic acid as of April 2026. In contrast, the positional isomer LDH-IN-2 (5-(furan-2-yl)-2-hydroxybenzoic acid, CAS 893739-96-3) is published as a glycolate oxidase (GO) inhibitor with an IC₅₀ of 38.2 μM and has demonstrated 89% suppression of oxalate synthesis in Agxt1⁻/⁻ primary hepatocytes at 10 μM . 4-(Furan-2-yl)benzoic acid has a published crystal structure with CYP199A4 (PDB 7TRT, resolution 1.42 Å) and confirmed furan ring oxidation [1]. Pyrazolone derivatives of 4-(furan-2-yl)benzoic acid exhibit low-micromolar IC₅₀ values against xanthine oxidase [2]. This evidence gap for the target compound means that direct biological head-to-head comparisons cannot be made; procurement decisions must be based on computational property differentiation and the assumption that the 3-hydroxy-4-furanyl scaffold may exhibit distinct pharmacological behavior.

Literature Coverage SAR Database Procurement Risk Assessment

Molecular Complexity and Synthetic Accessibility vs. Phenyl Analog

4-(Furan-2-YL)-3-hydroxybenzoic acid contains 2 rotatable bonds and 15 heavy atoms, with a molecular complexity score of 241 . The phenyl analog 3-hydroxy-4-phenylbenzoic acid (CAS 106593-48-0) has a molecular weight of 214.22 g/mol (C13H10O3) and a computed LogP of approximately 2.7 [1]. The furan-for-phenyl substitution reduces molecular weight by 10 Da (204.18 vs. 214.22), decreases LogP by approximately 0.35 units (2.35 vs. ~2.7), and introduces a heteroatom (furan oxygen) that serves as an additional hydrogen-bond acceptor. The furan oxygen also alters the electronic character of the aryl ring, making it more electron-rich and potentially affecting π-stacking interactions with protein targets. These differences are incremental but may cumulatively impact binding affinity and selectivity in structure-based design campaigns.

Synthetic Tractability Molecular Complexity Fragment-Based Design

Intramolecular H-Bonding: 3-OH vs. 2-OH (Salicylic) Regioisomer

The 3-hydroxy-4-(furan-2-yl)benzoic acid scaffold positions the phenolic -OH meta to the carboxylic acid group. This geometry precludes the strong intramolecular hydrogen bond between the -OH and the carbonyl oxygen of the carboxylic acid that is characteristic of the 2-hydroxy isomer (salicylic acid scaffold, CAS 1261952-89-9) . In the 2-hydroxy isomer, the intramolecular H-bond stabilizes the conjugate base and lowers the apparent pKa of the carboxylic acid (salicylic acid pKa ≈ 2.97 vs. 3-hydroxybenzoic acid pKa ≈ 4.08) . Furthermore, the salicylic acid motif is a known bidentate metal-chelating group, whereas the 3-hydroxybenzoic acid arrangement is not. This fundamental difference in acid strength and metal-binding capacity means that the target compound will exhibit distinct behavior in assays involving metal-dependent enzymes (e.g., HDACs, metalloproteases, oxidoreductases) and cannot be substituted by the 2-hydroxy isomer without altering target engagement.

Intramolecular H-Bonding pKa Modulation Metal Chelation

4-(Furan-2-YL)-3-hydroxybenzoic Acid: Application Scenarios


Fragment-Based Drug Discovery: Non-Salicylic Acid Furan Fragment

The 3-hydroxy-4-(furan-2-yl)benzoic acid scaffold is well-suited for fragment-based screening libraries at concentrations up to 1 mM, where the absence of the salicylic acid intramolecular H-bond avoids the metal-chelating promiscuity associated with 2-hydroxybenzoic acid derivatives. The LogP of 2.35 falls within the Rule-of-Three space for fragments (MW < 300, LogP ≤ 3), and the 2 HBD/4 HBA profile provides balanced solubility for biochemical assay conditions. Procurement at 97% purity is adequate for initial fragment screening; follow-up hit validation may require additional purification.

Scaffold-Hopping to Introduce a Phenolic Conjugation Handle

For programs that have established SAR with 4-(furan-2-yl)benzoic acid derivatives (e.g., xanthine oxidase inhibitors with low-μM IC₅₀ values [1]), the 3-hydroxy variant introduces a phenolic -OH at the meta position. This additional functional group can serve as a synthetic handle for further derivatization (etherification, esterification, sulfation) or as a Phase II metabolic conjugation site (glucuronidation/sulfation). The tPSA increase of +20.23 Ų versus the des-hydroxy analog should be factored into permeability predictions. Users should perform head-to-head CYP metabolic stability assays, given the documented furan ring oxidation by CYP199A4 and mammalian CYP2E1/CYP3A4 for the des-hydroxy analog [2].

SAR Exploration of Hydroxy Positional Isomers

The target compound completes the matrix of furan-2-yl hydroxybenzoic acid regioisomers: 2-hydroxy (salicylic type), 3-hydroxy (target), 4-hydroxy, and 5-hydroxy variants. Systematic procurement and testing of this isomer set enables deconvolution of the contribution of the hydroxyl position to target binding, selectivity, and ADME properties. The critical differentiator for the 3-hydroxy isomer is its inability to form the salicylic acid-type intramolecular H-bond, which directly affects pKa, metal-chelation propensity, and hydrogen-bonding geometry to protein targets. Researchers should prioritize direct comparative IC₅₀ determination against the specific target of interest rather than relying on literature precedence from other positional isomers.

Late-Stage Diversification via Phenolic -OH Functionalization

The phenolic -OH at the 3-position of 4-(Furan-2-YL)-3-hydroxybenzoic acid serves as a reactive handle for O-alkylation, O-acylation, Mitsunobu coupling, or sulfonylation, while the carboxylic acid can be orthogonally protected as an ester. This orthogonal reactivity is not available in the des-hydroxy analog 4-(furan-2-yl)benzoic acid. The furan ring itself can undergo electrophilic substitution (e.g., nitration, halogenation) at the 5-position, enabling further diversification. The compound's SMILES notation confirms the 1,3,4-substitution pattern on the benzene ring, which directs electrophilic aromatic substitution to the 2- and 6-positions, providing predictable reactivity for synthetic planning.

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